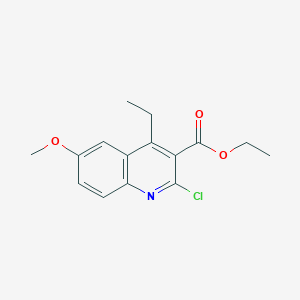
Ethyl 2-chloro-4-ethyl-6-methoxyquinoline-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 2-chloro-4-ethyl-6-methoxyquinoline-3-carboxylate is a chemical compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
准备方法
The synthesis of Ethyl 2-chloro-4-ethyl-6-methoxyquinoline-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chloroquinoline and ethyl acetoacetate.
Reaction Conditions: The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to facilitate the desired chemical transformations.
Industrial Production: Industrial production methods may vary, but they generally involve scaling up the laboratory synthesis to larger reactors and optimizing reaction conditions for higher yields and purity.
化学反应分析
Ethyl 2-chloro-4-ethyl-6-methoxyquinoline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.
Reagents and Conditions: The choice of reagents and reaction conditions depends on the desired transformation. For example, substitution reactions may require polar aprotic solvents and elevated temperatures.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield quinoline-3-carboxylic acid derivatives, while substitution reactions can produce various substituted quinoline derivatives.
科学研究应用
Ethyl 2-chloro-4-ethyl-6-methoxyquinoline-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex quinoline derivatives.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
作用机制
The mechanism of action of Ethyl 2-chloro-4-ethyl-6-methoxyquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. While the exact mechanism may vary depending on the application, it often involves:
Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in biological processes.
Pathways: It can modulate signaling pathways, leading to changes in cellular functions and responses.
相似化合物的比较
Ethyl 2-chloro-4-ethyl-6-methoxyquinoline-3-carboxylate can be compared with other quinoline derivatives:
Similar Compounds: Examples include 2-chloroquinoline, 4-ethylquinoline, and 6-methoxyquinoline.
Uniqueness: The unique combination of functional groups in this compound imparts distinct chemical and biological properties, making it valuable for specific applications.
属性
分子式 |
C15H16ClNO3 |
|---|---|
分子量 |
293.74 g/mol |
IUPAC 名称 |
ethyl 2-chloro-4-ethyl-6-methoxyquinoline-3-carboxylate |
InChI |
InChI=1S/C15H16ClNO3/c1-4-10-11-8-9(19-3)6-7-12(11)17-14(16)13(10)15(18)20-5-2/h6-8H,4-5H2,1-3H3 |
InChI 键 |
IQLKKQACLCFMDV-UHFFFAOYSA-N |
规范 SMILES |
CCC1=C(C(=NC2=C1C=C(C=C2)OC)Cl)C(=O)OCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


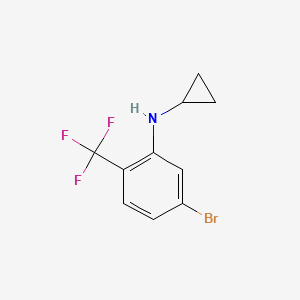
![1-[(4-Chlorophenyl)sulfanylmethyl]piperidine](/img/structure/B14018481.png)
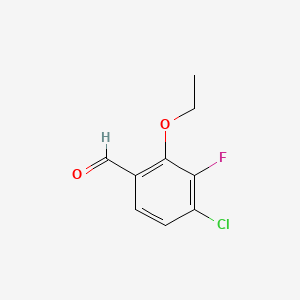
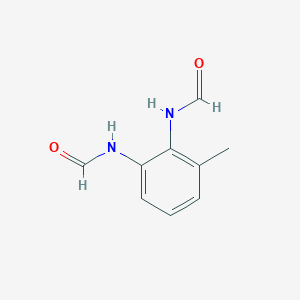
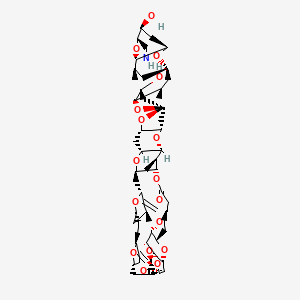
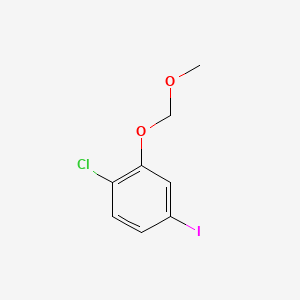
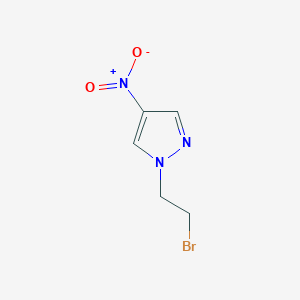
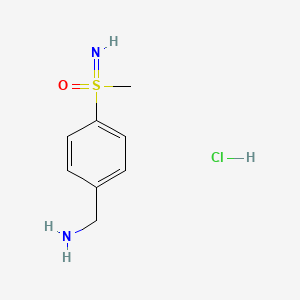
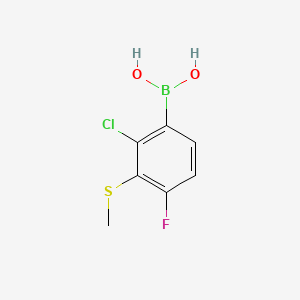
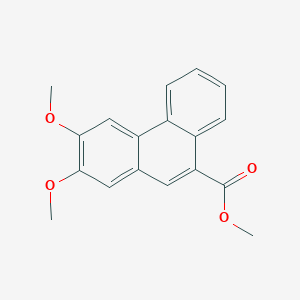
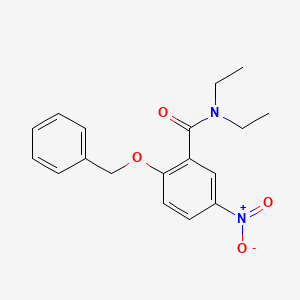
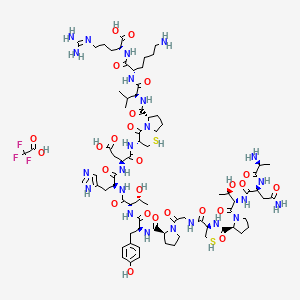
![2-(2,5-Difluoro-[1,1'-biphenyl]-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B14018554.png)
![1-[2-(2-Phenylethynyl)phenyl]-2,3-butadien-1-one](/img/structure/B14018562.png)
